2-(4-Ethylphenyl)-1,3-benzoxazol-5-amine
Description
Properties
IUPAC Name |
2-(4-ethylphenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-10-3-5-11(6-4-10)15-17-13-9-12(16)7-8-14(13)18-15/h3-9H,2,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDOOGCZVMKBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352206 | |
| Record name | 5-Benzoxazolamine, 2-(4-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116248-09-0 | |
| Record name | 5-Benzoxazolamine, 2-(4-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-ETHYLPHENYL)-1,3-BENZOXAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
PEG-SO3_33H-Catalyzed Cyclization
PEG-SOH emerges as a superior catalyst due to its bifunctional acidity and phase-transfer capabilities. Comparative studies demonstrate its advantages over traditional acids like -toluenesulfonic acid (PTSA):
| Parameter | PEG-SOH | PTSA |
|---|---|---|
| Yield (%) | 92 | 75 |
| Reaction Time (h) | 4.5 | 6.0 |
| Reusability | 5 cycles | Not reusable |
The catalyst’s polyether backbone facilitates micelle formation in chloroform, localizing reactants at the interface and reducing activation energy. Post-reaction, PEG-SOH is regenerated by washing with ammonia, retaining >90% activity after five cycles.
Solvent Effects on Reaction Kinetics
Solvent polarity critically influences reaction efficiency:
-
Chloroform : Non-polar, favors imine intermediate formation ().
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Ethanol : Protic, accelerates cyclization but risks ester byproducts via aldehyde oxidation.
Optimal solvent systems blend chloroform and ethanol (3:1 v/v), achieving a 15% rate enhancement over pure chloroform.
Alternative Synthetic Approaches
Iodine-Mediated Cyclodesulfurization
A method adapted from Shanbhag et al. involves thiourea intermediates. 5-Amino-2-hydroxyaniline reacts with 4-ethylphenyl isothiocyanate in tetrahydrofuran (THF), followed by iodine/potassium carbonate treatment to induce cyclodesulfurization:
This route affords moderate yields (65–72%) but offers functional group tolerance for late-stage modifications.
Purification and Characterization
Recrystallization vs. Chromatography
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
2-(4-Ethylphenyl)-1,3-benzoxazol-5-amine serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:
- Synthesis of Derivatives : The compound can undergo oxidation and reduction reactions to yield various derivatives such as quinones or amines.
- Coordination Chemistry : It acts as a ligand in coordination complexes, enhancing the properties of metal ions used in catalysis.
Biology
The compound exhibits notable biological activities, making it a candidate for further pharmacological studies:
-
Antimicrobial and Antifungal Properties : Research indicates that this compound demonstrates significant antimicrobial effects against various pathogens. For example, studies have shown its effectiveness against Candida albicans, with minimum inhibitory concentrations (MIC) supporting its potential as an antifungal agent .
Compound MIC (µM) Activity This compound 8.16 Antifungal - Potential Anticancer Activity : The compound has been evaluated for anticancer properties, showing promising results in inhibiting cancer cell proliferation. Its mechanism may involve the disruption of cellular processes critical for cancer cell survival .
Industrial Applications
In addition to its biological properties, this compound finds applications in industrial chemistry:
- Dyes and Pigments : The compound is used in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties.
Case Study 1: Antifungal Activity
A study employed artificial neural networks (ANN) to predict the antifungal activity of benzoxazoles, including this compound. The ANN model demonstrated a high correlation coefficient (0.9536) between predicted and experimental values for antifungal activity against Candida albicans, indicating the compound's potential as an effective antifungal agent .
Case Study 2: Anticancer Evaluation
In vitro studies evaluated the anticancer effects of various benzoxazole derivatives, including our compound of interest. The results indicated that modifications to the benzoxazole structure could enhance anticancer activity significantly. Compounds with electron-donating groups showed improved efficacy against colorectal carcinoma cell lines when compared to standard treatments .
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Modifications to the phenyl ring substituent significantly influence electronic properties, steric effects, and biological activity.
Key Insights :
Modifications on the Benzoxazole Core
Alterations to the benzoxazole ring or its substituents impact electronic distribution and reactivity.
Key Insights :
Functionalization of the Amine Group
The amine group at position 5 is a critical site for derivatization, influencing pharmacokinetics and target engagement.
Biological Activity
2-(4-Ethylphenyl)-1,3-benzoxazol-5-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, antifungal, and potential anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzoxazole moiety which contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions due to its functional groups, particularly the amine group, which allows for nucleophilic substitutions and acylation reactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of critical enzymes .
Table 1: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The compound's efficacy against Candida albicans suggests potential applications in treating fungal infections .
Antifungal Activity
In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. Studies have shown that it can inhibit the growth of several fungal pathogens, making it a candidate for further development as an antifungal agent .
Case Study: Antifungal Screening
A recent study assessed the antifungal properties of various benzoxazole derivatives, including this compound. The results indicated that compounds with similar structures exhibited varying degrees of activity against Candida albicans, with some achieving low MIC values .
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. Research has indicated that certain benzoxazole derivatives can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These compounds often act by disrupting cellular processes or inducing apoptosis in cancer cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HepG2 | 25 |
These findings underscore the potential of this compound as a lead compound for developing new anticancer therapies .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial and cancerous cells. The compound is thought to bind to enzymes or receptors involved in metabolic pathways, inhibiting their function and leading to cell death or growth inhibition.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-Ethylphenyl)-1,3-benzoxazol-5-amine, and how can coupling reagents improve yield?
- Methodological Answer : The compound is synthesized via coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases such as DIPEA (N,N-diisopropylethylamine). For example, amidation reactions involving this compound with carboxylic acids (e.g., 2-chloropyridine-3-carboxylic acid) achieve yields of 38–70% under mild conditions (room temperature, DMF solvent). Optimized stoichiometry (1.5 eq. acid, 5 eq. base) and purification via preparative HPLC are critical for high purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substituent positions and aromatic ring integration.
- HPLC : Dual-column analysis (C4 and C18) with retention time () consistency ensures purity (>99%). For example, derivatives show min (C4) and min (C18) .
- LC-MS : Electrospray ionization (ESI) confirms molecular ion peaks (e.g., m/z = 402.0 [M+H]) .
Q. How should researchers handle storage and stability challenges for this benzoxazole derivative?
- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at −20°C to prevent oxidation of the amine group. Avoid prolonged exposure to light, as the benzoxazole core may degrade. Purity checks via HPLC are recommended post-storage .
Advanced Research Questions
Q. What crystallographic tools are suitable for resolving structural ambiguities in benzoxazole derivatives?
- Methodological Answer :
- SHELX Suite : SHELXL refines small-molecule structures using high-resolution X-ray data. For macromolecules, SHELXPRO interfaces with refinement pipelines .
- ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement, critical for identifying disorder in the ethylphenyl substituent .
Q. How can computational modeling predict the compound’s biological targets or structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PPARγ (peroxisome proliferator-activated receptor gamma). For example, inverse-agonist derivatives of this scaffold show binding affinity via hydrophobic interactions with the ligand-binding domain .
- QSAR Models : Correlate substituent electronegativity (e.g., nitro vs. chloro groups) with activity using Hammett constants or DFT-calculated parameters .
Q. How to address contradictions between high purity and inconsistent biological activity in derivatives?
- Methodological Answer :
- Purity-Activity Mismatch : Verify purity via orthogonal methods (e.g., NMR if fluorinated analogs exist).
- Aggregation Screening : Perform dynamic light scattering (DLS) to detect nanoaggregates that may reduce bioavailability.
- Metabolite Profiling : Use LC-MS/MS to identify inactive metabolites formed during assays .
Q. What strategies validate the compound’s role as a fluorescent probe or kinase inhibitor?
- Methodological Answer :
- Fluorescence Quenching Assays : Measure emission spectra ( nm, nm) in presence of target biomolecules.
- Kinase Inhibition Profiling : Use ADP-Glo™ assays to quantify ATP consumption in kinase reactions (e.g., EGFR or VEGFR2) .
Q. How to design SAR studies for optimizing substituent effects on the benzoxazole core?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups at the 4-ethylphenyl position.
- Free-Wilson Analysis : Statistically correlate substituent contributions to activity. For example, nitro groups at the phenyl ring enhance PPARγ binding by 2.5-fold compared to methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
